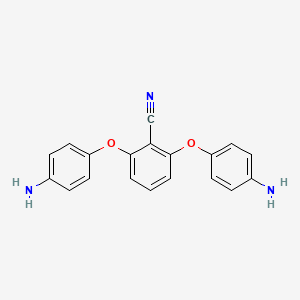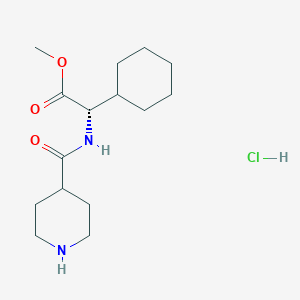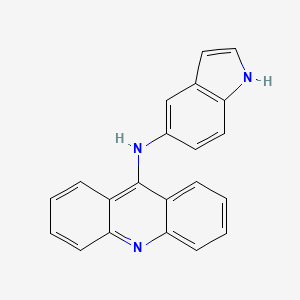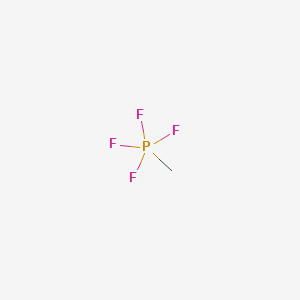
Methyltetrafluorophosphorane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrafluorophosphorane is an organophosphorus compound with the molecular formula CH₃F₄P. It is a member of the fluorophosphorane family, characterized by the presence of phosphorus-fluorine bonds. This compound is known for its unique chemical properties and has been studied for various applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyltetrafluorophosphorane can be synthesized through the reaction of antimony trifluoride with methyldichlorophosphine . The reaction typically involves the following steps:
Reactants: Antimony trifluoride (SbF₃) and methyldichlorophosphine (CH₃PCl₂).
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of this compound.
Purification: The product is purified through distillation or other suitable methods to obtain a pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process generally involves scaling up the laboratory procedures with appropriate safety and efficiency measures. Industrial production would likely focus on optimizing reaction conditions, using high-purity reactants, and employing advanced purification techniques to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrafluorophosphorane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in this compound can be substituted by other nucleophiles, leading to the formation of different organophosphorus compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of phosphorus.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize this compound.
Reducing Agents: Reducing agents like lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can produce various halophosphoranes, while oxidation reactions can yield phosphine oxides.
Aplicaciones Científicas De Investigación
Methyltetrafluorophosphorane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions involving phosphorus.
Industry: this compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which methyltetrafluorophosphorane exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of phosphorus-fluorine bonds, which can participate in various chemical transformations. These interactions can influence biological processes, chemical reactions, and material properties.
Comparación Con Compuestos Similares
Similar Compounds
Tetrafluoromethylphosphorane (CH₃PF₄): Similar in structure but with different reactivity and applications.
Methyldifluorophosphine (CH₃PF₂): Contains fewer fluorine atoms, leading to different chemical properties.
Pentafluorophosphorane (PF₅): Lacks the methyl group, resulting in distinct reactivity.
Uniqueness
Methyltetrafluorophosphorane is unique due to its specific combination of a methyl group and four fluorine atoms bonded to phosphorus. This structure imparts unique chemical properties, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
420-64-4 |
|---|---|
Fórmula molecular |
CH3F4P |
Peso molecular |
122.002 g/mol |
Nombre IUPAC |
tetrafluoro(methyl)-λ5-phosphane |
InChI |
InChI=1S/CH3F4P/c1-6(2,3,4)5/h1H3 |
Clave InChI |
QFEGXYDPCOLLIJ-UHFFFAOYSA-N |
SMILES canónico |
CP(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![butan-2-one O-[bis(2-methoxyethoxy)methylsilyl]oxime](/img/structure/B13730896.png)
![4,4,4-Trifluoro-3-[4-(trifluoromethyl)phenyl]-(E)-crotonic acid](/img/structure/B13730900.png)
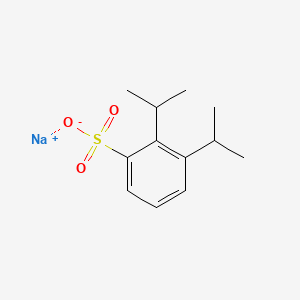
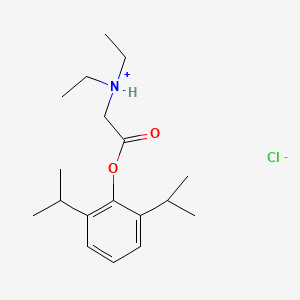

![3-[4-(1H-indol-3-yl)butanoylamino]propanoic Acid](/img/structure/B13730922.png)

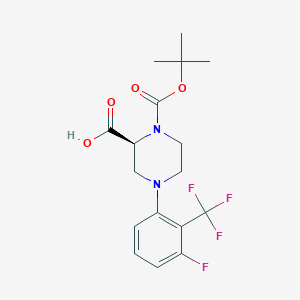


![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methyl-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B13730959.png)
